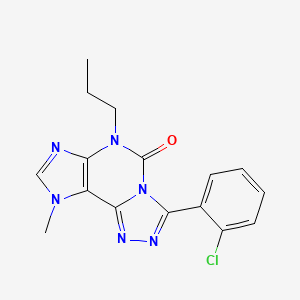
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-プロピル-: は、トリアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、トリアゾール環がプリン部分に融合した独特の構造を特徴としています。
2. 製法
合成経路と反応条件
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-プロピル-の合成は、通常、多段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。
トリアゾール環の形成: トリアゾール環は、適切な前駆体、例えばヒドラジン誘導体とニトリルを酸性または塩基性条件下で環化させることにより合成できます。
プリン部分との融合: トリアゾール環は、その後、一連の縮合反応によりプリン誘導体と融合されます。これらの反応は、多くの場合、触媒と特定の反応条件を使用することで、正しい配向と結合を確保します。
官能基の導入: クロロフェニル、メチル、およびプロピル基は、置換反応によって導入されます。これらの反応では、クロロベンゼン、ヨウ化メチル、および臭化プロピルなどの適切な試薬を強塩基または酸の存在下で使用します。
工業生産方法
この化合物の工業生産では、同様の合成経路を使用する場合がありますが、規模が大きくなります。収率と純度を向上させるために、連続フロー反応器、自動合成、反応条件の最適化が一般的な手法です。また、再結晶、クロマトグラフィー、蒸留などの精製技術が、最終生成物を得るために使用されます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメチル基とプロピル基で酸化反応を起こす可能性があり、対応するアルコール、アルデヒド、またはカルボン酸を生成します。
還元: 還元反応は、トリアゾール環またはプリン環を標的とし、ジヒドロまたはテトラヒドロ誘導体の生成につながる可能性があります。
置換: クロロフェニル基は、求核置換反応に関与し、塩素原子がアミン、チオール、またはアルコキシドなどの他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、または過酸化水素などの試薬を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、またはパラジウムや白金触媒を用いた接触水素化などの試薬を使用します。
置換: 水酸化ナトリウムやtert-ブトキシドカリウムなどの強塩基の存在下で、アンモニア、第一級または第二級アミン、チオール、またはアルコキシドなどの求核剤を使用します。
主な生成物
酸化: アルコール、アルデヒド、またはカルボン酸の生成。
還元: ジヒドロまたはテトラヒドロ誘導体の生成。
置換: 塩素原子を様々な官能基で置き換えた置換誘導体の生成。
4. 科学研究への応用
化学
化学分野では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、様々な化学反応と機構を調査することが可能になり、有機合成と医薬品化学における貴重なツールとなります。
生物学
生物学研究では、この化合物がタンパク質や核酸などの生物学的巨大分子とどのように相互作用するかを調査しています。これは、酵素活性、受容体結合、または細胞経路を調査する生化学的アッセイにおけるプローブまたはリガンドとして役立つ可能性があります。
医学
この化合物の構造的特徴は、潜在的な薬理学的活性を示唆しています。これは、抗ウイルス剤、抗がん剤、または抗菌剤としての可能性を調査することができます。前臨床試験では、様々な疾患モデルにおける有効性、毒性、作用機序に焦点を当てています。
産業
産業部門では、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に応用できる可能性があります。また、特殊化学品の製剤や他の貴重な化合物の生産における中間体としても使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Fusion with Purine Moiety: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Introduction of Functional Groups: The chlorophenyl, methyl, and propyl groups are introduced through substitution reactions, where appropriate reagents such as chlorobenzene, methyl iodide, and propyl bromide are used in the presence of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and optimization of reaction conditions are common practices to enhance yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or purine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides in the presence of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s potential interactions with biological macromolecules such as proteins and nucleic acids are studied. It may serve as a probe or ligand in biochemical assays to investigate enzyme activities, receptor binding, or cellular pathways.
Medicine
The compound’s structural features suggest potential pharmacological activities. It may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent. Preclinical studies may focus on its efficacy, toxicity, and mechanism of action in various disease models.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.
作用機序
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-プロピルの作用機序は、酵素、受容体、または核酸などの特定の分子標的との相互作用を含む可能性があります。この化合物の構造により、活性部位や結合ポケットに適合し、標的分子の活性を調節することができます。この調節は、標的の機能の阻害、活性化、または変化を通じて起こり、様々な生物学的効果をもたらします。
類似化合物との比較
類似化合物
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-エチル-: プロピル基の代わりにエチル基を持つ類似の構造。
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-ブチル-: プロピル基の代わりにブチル基を持つ類似の構造。
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-イソプロピル-: プロピル基の代わりにイソプロピル基を持つ類似の構造。
独自性
5H-1,2,4-トリアゾロ(3,4-i)プリン-5-オン, 6,9-ジヒドロ-3-(2-クロロフェニル)-9-メチル-6-プロピルの独自性は、官能基の特定の組み合わせとその結果得られる化学的特性にあります。プロピル基、クロロフェニル基、メチル基の存在により、そのアナログと比較して、反応性、結合親和性、生物学的活性に特徴的な違いが生じます。
特性
CAS番号 |
135445-81-7 |
|---|---|
分子式 |
C16H15ClN6O |
分子量 |
342.78 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H15ClN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-6-4-5-7-11(10)17/h4-7,9H,3,8H2,1-2H3 |
InChIキー |
SFSZOZRCNBNBGL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4Cl)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


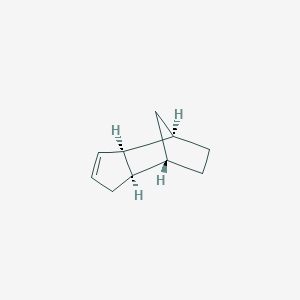
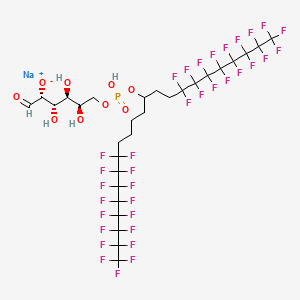

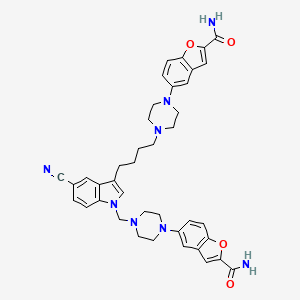
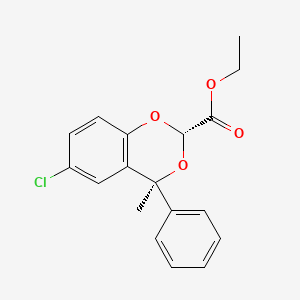
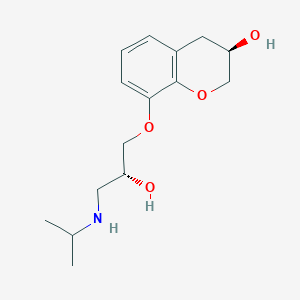
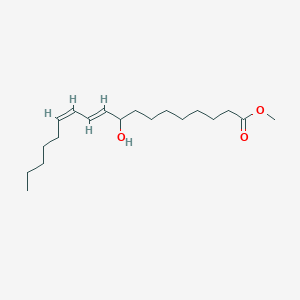

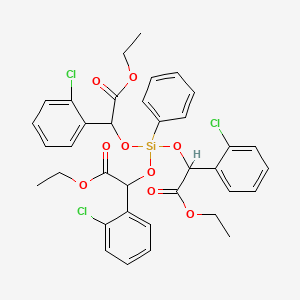
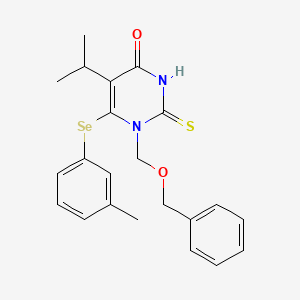
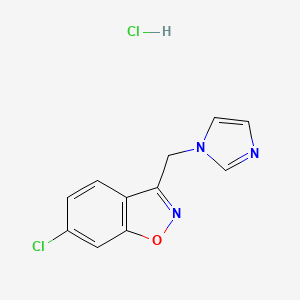

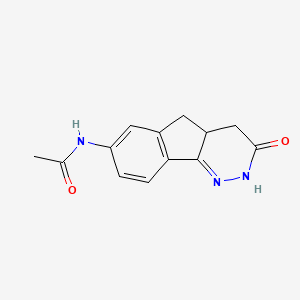
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
